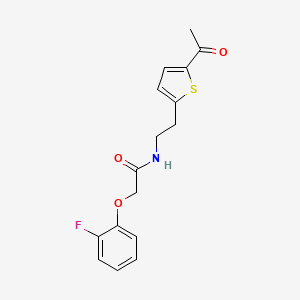

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar acetamide derivatives involves multi-step chemical processes, starting from basic aromatic compounds or aniline derivatives. For example, the synthesis of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide, a potent ligand, demonstrates the complexity and precision required in synthesizing such molecules. The process typically involves reactions such as acetylation, esterification, and alkylation under controlled conditions to ensure the introduction of specific functional groups at desired positions in the molecule (Ming-Rong Zhang et al., 2005).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to aromatic rings, possibly substituted with other functional groups such as fluoro, methoxy, or ethyl groups. Crystal structure analysis and spectroscopic methods (NMR, IR, MS) are commonly employed to elucidate their structure, revealing details such as molecular geometry, bond lengths, and angles, which are crucial for understanding their reactivity and properties. For instance, the synthesis and crystal structure analysis of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate highlight the importance of structural determination in assessing the compound's potential bioactivity (Gabriel Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

The chemical behavior of these compounds is influenced by their functional groups, leading to reactions such as nucleophilic substitution, deacetylation, or conjugation with other molecules. Their reactivity can be exploited in the synthesis of more complex molecules or in modifications intended to enhance their biological activity or reduce toxicity.

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability play a significant role in the practical application of these compounds. For example, modifications in the structure of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs were aimed at improving solubility and biological activity, demonstrating the impact of physical properties on the compound's utility (K. Shukla et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for specific interactions (e.g., hydrogen bonding, pi-pi stacking), are essential for designing compounds with desired functionalities. The chemoselective acetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide showcases the importance of understanding chemical properties for achieving specific outcomes (Deepali B Magadum & G. Yadav, 2018).

Applications De Recherche Scientifique

Synthesis and Mechanistic Insights

Chemoselective Acetylation : A study by Magadum and Yadav (2018) demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs synthesis, using immobilized lipase. This process optimization reveals the potential of similar compounds in drug synthesis, emphasizing the role of acyl donors and reaction conditions in achieving desired selectivity and yields (Magadum & Yadav, 2018).

Glutaminase Inhibition for Cancer Therapy : Research on BPTES analogs, including structures resembling the given chemical compound, highlighted their role as glutaminase inhibitors. These compounds show promise in cancer therapy by inhibiting a key enzyme in cancer cells' metabolism, demonstrating the therapeutic potential of such molecules (Shukla et al., 2012).

Applications in Disease Treatment and Diagnosis

Herbicidal Activity : Wu et al. (2011) designed and synthesized novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, demonstrating their potent herbicidal activities against dicotyledonous weeds. This showcases the agricultural applications of similar compounds (Wu et al., 2011).

Anti-inflammatory and Analgesic Activities : The synthesis of novel 2-(substituted phenoxy) acetamide derivatives has shown significant anti-inflammatory and analgesic activities. These findings suggest the potential of such compounds in developing new therapeutic agents for treating inflammation and pain (Rani et al., 2014).

Propriétés

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3S/c1-11(19)15-7-6-12(22-15)8-9-18-16(20)10-21-14-5-3-2-4-13(14)17/h2-7H,8-10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLCYDJTOGDLAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)COC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-3-[(Z)-(2-phenyl-1-pyridin-2-ylethylidene)amino]thiourea](/img/structure/B2481889.png)

![Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2481892.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea](/img/structure/B2481893.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2481895.png)

![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2481902.png)

![Ethyl 4,5-dimethyl-2-[[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2481905.png)

![2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde](/img/structure/B2481906.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2481907.png)

![8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2481908.png)